(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2,4,5-trimethoxybenzylidene)propanehydrazide
CAS No.: 5791-74-2
Cat. No.: VC8976721
Molecular Formula: C18H24N4O4
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5791-74-2 |
|---|---|
| Molecular Formula | C18H24N4O4 |
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]propanamide |
| Standard InChI | InChI=1S/C18H24N4O4/c1-11-14(12(2)21-20-11)6-7-18(23)22-19-10-13-8-16(25-4)17(26-5)9-15(13)24-3/h8-10H,6-7H2,1-5H3,(H,20,21)(H,22,23)/b19-10+ |
| Standard InChI Key | ANNKNYUIHNXQGF-VXLYETTFSA-N |
| Isomeric SMILES | CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC |
| SMILES | CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC(=C(C=C2OC)OC)OC |
| Canonical SMILES | CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC(=C(C=C2OC)OC)OC |
Introduction
(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2,4,5-trimethoxybenzylidene)propanehydrazide is a complex organic compound featuring a pyrazole ring and a hydrazone linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is C18H24N4O4, and its molecular weight is approximately 360.4 g/mol .
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-{[(E)-(3,5-Dimethyl-1H-pyrazol-4-yl)methylidene]amino}-1,5-dimethyl-2-phenyloxazolidinone | Contains pyrazole and oxazolidine rings | Antimicrobial |
| 4-amino-N'-(2-hydroxybenzylidene)benzohydrazide | Hydrazone derivative with phenolic hydroxyl | Anticancer |
| 4-(4-methoxyphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide | Similar hydrazone structure with methoxy substitution | Anti-inflammatory |
| (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2,4,5-trimethoxybenzylidene)propanehydrazide | Pyrazole and hydrazone functionalities with trimethoxy substitution | Potential biological activities under investigation |
Future Research Directions
Further research is needed to fully explore the biological profile of (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2,4,5-trimethoxybenzylidene)propanehydrazide. This includes conducting in vitro and in vivo studies to assess its efficacy and safety as a potential therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume